N-(3-cyanothiophen-2-yl)-3-(isopropylsulfonyl)benzamide
Description
N-(3-cyanothiophen-2-yl)-3-(isopropylsulfonyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with an isopropylsulfonyl group at the 3-position and a 3-cyanothiophen-2-yl moiety attached to the nitrogen atom. The compound’s structure combines a sulfonamide group, known for enhancing metabolic stability and binding affinity, with a cyanothiophene ring, which may contribute to electronic modulation and solubility.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-3-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-10(2)22(19,20)13-5-3-4-11(8-13)14(18)17-15-12(9-16)6-7-21-15/h3-8,10H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCSJOJSFMAGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-3-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-cyanothiophene-2-yl intermediate, which can be synthesized through a series of reactions including halogenation, cyanation, and thiophene ring formation. The isopropylsulfonyl group is then introduced via sulfonylation reactions. Finally, the benzamide moiety is formed through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-3-(isopropylsulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzamide ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-3-(isopropylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-3-(isopropylsulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship (SAR).
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
The compound shares its benzamide backbone with several analogs, but its substituents distinguish it from others in terms of electronic, steric, and functional properties. Below is a comparative analysis of key structural and functional attributes:
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on structural formulas.
Functional and Application Differences
- Flutolanil: The trifluoromethyl and methoxy groups enhance lipophilicity and resistance to metabolic degradation, making it effective as a fungicide . In contrast, the isopropylsulfonyl and cyanothiophen groups in the target compound may confer distinct solubility or receptor-binding profiles.
- The target compound’s cyanothiophen group could enable π-π stacking or hydrogen bonding, diverging from these peptidomimetic applications.
- The chloro and phthalimide groups facilitate high thermal stability, contrasting with the target compound’s sulfonamide and heterocyclic features .
Research Implications and Gaps
- Agrochemical Development : Comparative studies with flutolanil could explore the impact of sulfonamide vs. trifluoromethyl groups on antifungal activity.
- Material Science: Contrasting the target compound’s stability with 3-chloro-N-phenyl-phthalimide may inform the design of novel polyimide precursors .
Biological Activity
N-(3-cyanothiophen-2-yl)-3-(isopropylsulfonyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant and antimicrobial properties, as well as its interactions at the molecular level.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 228.27 g/mol. The compound features a thiophene ring, a benzamide moiety, and an isopropylsulfonyl group, which contribute to its diverse chemical properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 228.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | 55654-17-6 |
Antioxidant Activity
Recent studies have demonstrated that this compound exhibits moderate antioxidant activity. The antioxidant potential was evaluated using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, which measures the ability of a compound to scavenge free radicals. The results indicated that the compound can effectively reduce oxidative stress in vitro, suggesting its potential use in therapeutic applications targeting oxidative damage.
Antimicrobial Activity
The antimicrobial properties of this compound have been assessed against various bacterial strains and yeasts. Using the microdilution method, it was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as yeasts such as Candida glabrata and Candida krusei. The minimum inhibitory concentrations (MICs) were determined for several strains, demonstrating that this compound could serve as a lead structure for developing new antimicrobial agents.
Summary of Antimicrobial Activity
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida glabrata | 16 |
| Candida krusei | 32 |
Molecular Interactions
Computational studies utilizing density functional theory (DFT) have been conducted to understand the electronic properties and interactions of this compound with DNA bases. The Fukui function analysis revealed that the compound has favorable interactions with guanine and adenine bases, indicating potential applications in nucleic acid targeting.
Computational Findings
The computational analysis highlighted the following key interactions:
- Electrophilicity : The compound exhibited electrophilic characteristics conducive to forming stable complexes with nucleobases.
- Charge Transfer : Significant charge transfer was observed between the compound and DNA bases, suggesting a mechanism for its biological activity.
Case Studies and Research Findings
- Antioxidant Efficacy : A study published in Molecules reported that derivatives of this compound demonstrated enhanced antioxidant capacity compared to standard antioxidants like vitamin C.
- Antimicrobial Screening : Research featured in Bioorganic & Medicinal Chemistry Letters detailed the synthesis and biological evaluation of related compounds, confirming that modifications to the benzamide structure can significantly influence antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
